![molecular formula C16H21NO3S B6604926 4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-23-8](/img/structure/B6604926.png)
4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, followed by the introduction of the cyclopropylmethoxy group through nucleophilic substitution reactions. The sulfonyl group can be introduced using 4-methylbenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The bicyclic structure can be reduced under specific conditions.
Substitution: The cyclopropylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation can lead to the formation of sulfonyl oxide derivatives.
Reduction can produce saturated analogs of the compound.
Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications could be explored, especially in the context of drug design and development.
Industry: It may find use in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)benzeneboronic acid
2-(4-Methylbenzenesulfonyl)pyridine
2-Azabicyclo[2.1.1]hexane derivatives
Uniqueness: 4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane stands out due to its unique bicyclic structure and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-2-6-15(7-3-12)21(18,19)17-11-16(8-14(17)9-16)20-10-13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUPJIEVLDDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)
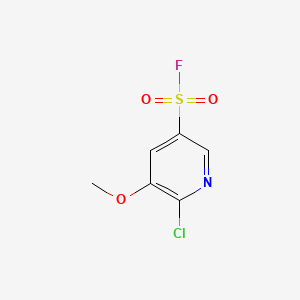
![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)
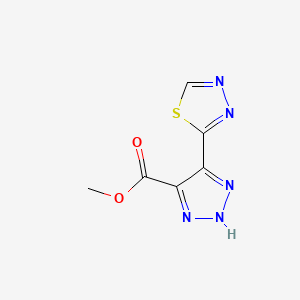
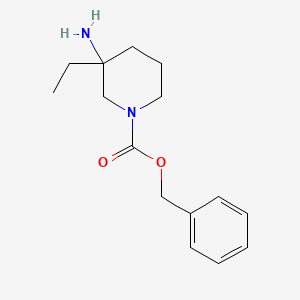
![tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)
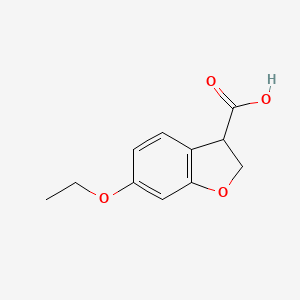
![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B6604885.png)
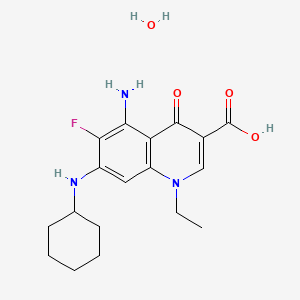
![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
